molecular formula C12H9Cl2N B8538344 3-(Chloromethyl)-5-(4-chlorophenyl)pyridine

3-(Chloromethyl)-5-(4-chlorophenyl)pyridine

Cat. No. B8538344
M. Wt: 238.11 g/mol
InChI Key: SJDSLFYKIJRXGI-UHFFFAOYSA-N
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Patent
US07429605B2

Procedure details

543 mg (0.333 ml, 4.56 mmol) thionyl chloride were added drop by drop at 0° C. to a solution of 0.2 ml N,N-dimethylformamide (DMF) and 500 mg (2.28 mmol) [5-(4-Chloro-phenyl)-pyridin-3-yl]-methanol in 30 ml dichloromethane and stirred for 2 h at 0° C. The mixture was poured on ice/sodium bicarbonate solution and the organic phase separated. The water phase is extracted with dichloromethane. The combined organic phases were washed with water, dried (sodium sulphate), evaporated and the obtained material (444 mg, 75%) used without further purification.
Quantity
0.333 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.CN(C)C=O.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:18]=[C:19]([CH2:23]O)[CH:20]=[N:21][CH:22]=2)=[CH:13][CH:12]=1>ClCCl>[Cl:3][CH2:23][C:19]1[CH:20]=[N:21][CH:22]=[C:17]([C:14]2[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=2)[CH:18]=1

Inputs

Step One
Name
Quantity
0.333 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C=C(C=NC1)CO
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured on ice/sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the organic phase separated
EXTRACTION
Type
EXTRACTION
Details
The water phase is extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the obtained material (444 mg, 75%) used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCC=1C=NC=C(C1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.